molecular formula C16H22N2O2 B6189842 benzyl N-{5-aminobicyclo[2.2.2]octan-2-yl}carbamate CAS No. 2680540-58-1

benzyl N-{5-aminobicyclo[2.2.2]octan-2-yl}carbamate

Cat. No. B6189842
CAS RN: 2680540-58-1
M. Wt: 274.4
InChI Key:
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Description

Benzyl N-{5-aminobicyclo[2.2.2]octan-2-yl}carbamate (BCN) is an organic compound of the carbamate class. It is a derivative of bicyclic octane, and is composed of a benzyl group attached to the N-atom of the bicyclic octane structure. BCN has a variety of applications in scientific research and is used in a number of biochemical and physiological experiments.

Scientific Research Applications

Benzyl N-{5-aminobicyclo[2.2.2]octan-2-yl}carbamate has been used in a variety of scientific research applications. It has been used as a substrate in enzyme kinetics experiments, as a reagent in organic synthesis, and as a ligand in protein-ligand binding studies. This compound has also been used as a catalyst in organic reactions, as a reagent in the synthesis of peptides, and as a reagent in the synthesis of drugs and other bioactive compounds.

Mechanism of Action

Benzyl N-{5-aminobicyclo[2.2.2]octan-2-yl}carbamate acts as an inhibitor of enzymes involved in the biosynthesis of fatty acids and other lipids. The mechanism of action of this compound is not completely understood, but it is believed that it binds to the enzyme active site and prevents the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the biosynthesis of fatty acids, reduce the production of cholesterol, and reduce the production of triglycerides. This compound has also been shown to reduce the levels of inflammatory markers in the body, reduce the levels of LDL cholesterol, and reduce the levels of glucose in the blood.

Advantages and Limitations for Lab Experiments

Benzyl N-{5-aminobicyclo[2.2.2]octan-2-yl}carbamate has a number of advantages and limitations for lab experiments. One advantage of this compound is that it is relatively inexpensive and easy to synthesize. Additionally, this compound is a relatively stable compound, making it suitable for long-term storage. However, this compound is not soluble in water, and so it must be dissolved in an organic solvent prior to use. Additionally, this compound is not very soluble in organic solvents, and so it must be used in small quantities.

Future Directions

There are a number of potential future directions for benzyl N-{5-aminobicyclo[2.2.2]octan-2-yl}carbamate research. This compound could be used in combination with other compounds to develop new drugs or therapies for a variety of diseases. Additionally, this compound could be used to develop new methods for controlling cholesterol and triglyceride levels in the body. This compound could also be used to develop new methods for controlling inflammation in the body. Additionally, this compound could be used to develop new methods for controlling the production of fatty acids and other lipids in the body. Finally, this compound could be used to develop new methods for controlling the production of glucose in the body.

Synthesis Methods

Benzyl N-{5-aminobicyclo[2.2.2]octan-2-yl}carbamate can be synthesized in a two-step process. First, an alkaline hydrolysis of the cyclic urea is performed, followed by a reaction of the hydrolysis product with benzyl chloride. The reaction of the hydrolysis product with benzyl chloride yields the desired this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl N-{5-aminobicyclo[2.2.2]octan-2-yl}carbamate involves the reaction of benzyl chloroformate with 5-aminobicyclo[2.2.2]oct-2-ene-1-amine in the presence of a base to form the desired product.", "Starting Materials": [ "Benzyl chloroformate", "5-aminobicyclo[2.2.2]oct-2-ene-1-amine", "Base (e.g. triethylamine)" ], "Reaction": [ "Add 5-aminobicyclo[2.2.2]oct-2-ene-1-amine to a solution of benzyl chloroformate in anhydrous dichloromethane.", "Add a base (e.g. triethylamine) to the reaction mixture to catalyze the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction with water and extract the product with dichloromethane.", "Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the desired product, benzyl N-{5-aminobicyclo[2.2.2]octan-2-yl}carbamate." ] }

CAS RN

2680540-58-1

Molecular Formula

C16H22N2O2

Molecular Weight

274.4

Purity

95

Origin of Product

United States

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